Epicoccone B

Description

Structure

3D Structure

Properties

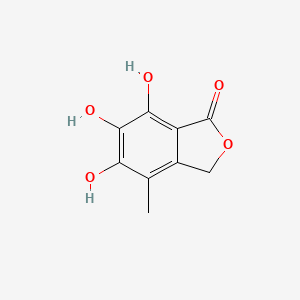

Molecular Formula |

C9H8O5 |

|---|---|

Molecular Weight |

196.16 g/mol |

IUPAC Name |

5,6,7-trihydroxy-4-methyl-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C9H8O5/c1-3-4-2-14-9(13)5(4)7(11)8(12)6(3)10/h10-12H,2H2,1H3 |

InChI Key |

IREYRQPUBOQACQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Blueprint: A Technical Guide to the Biosynthesis of Epicoccone B in Epicoccum nigrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicoccone B, a polyketide metabolite produced by the ubiquitous ascomycete fungus Epicoccum nigrum, has garnered interest within the scientific community due to its structural relationship to epicocconone, a naturally fluorescent compound with applications in protein staining and quantification. Understanding the intricate biosynthetic pathway of this compound is crucial for harnessing its potential, whether for the development of novel bioactive compounds or for the bio-engineering of microbial cell factories for targeted production. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of this compound, detailing the genetic basis, enzymatic machinery, and proposed molecular transformations.

The Genetic Foundation: The Epicocconone Biosynthetic Gene Cluster (BGC)

The biosynthesis of this compound is intricately linked to the Epicocconone (ECN) biosynthetic gene cluster (BGC) in Epicoccum nigrum. Research has identified a dedicated cluster of genes responsible for the production of epicocconone and the structurally related compound, acetosellin.[1] Given the close structural similarity between epicocconone and this compound, it is highly probable that the same BGC orchestrates the synthesis of this compound.

A pivotal study by Kwon et al. provided the first direct evidence for the role of this BGC through targeted gene knockout experiments. The disruption of the ecnD gene, encoding an acyltransferase within the cluster, resulted in the complete cessation of epicocconone and acetosellin production, thereby confirming the BGC's central role in the biosynthesis of these azaphilone polyketides.

The Enzymatic Machinery and the Proposed Biosynthetic Pathway

The biosynthesis of azaphilones, the class of fungal polyketides to which this compound belongs, is a complex process involving the coordinated action of multiple enzymes. The current model for this compound biosynthesis, based on the characterization of the ECN BGC and analogies to other fungal polyketide syntheses, involves a collaboration between a non-reducing polyketide synthase (NR-PKS) and a highly reducing polyketide synthase (HR-PKS).

A Proposed Biosynthetic Pathway for this compound:

The proposed pathway initiates with the synthesis of two distinct polyketide chains by the NR-PKS and HR-PKS. The NR-PKS is responsible for assembling the core azaphilone backbone, likely from acetate and malonate units. Concurrently, the HR-PKS synthesizes a separate, highly reduced polyketide chain.

The acyltransferase, EcnD, is then believed to catalyze the transfer of the polyketide chain from the HR-PKS to the azaphilone core, forming a key intermediate. Subsequent enzymatic modifications, including cyclizations and oxidations, are thought to lead to the formation of the characteristic pyranoquinone core of azaphilones. The final steps in the formation of this compound likely involve specific tailoring enzymes encoded within the ECN BGC, which are yet to be fully characterized.

Figure 1. Proposed biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a paucity of publicly available quantitative data regarding the biosynthesis of this compound. Information on enzyme kinetics, absolute concentrations of precursors and intermediates, and specific production yields of this compound under various culture conditions remains to be elucidated. Future research efforts are needed to quantify the efficiency of the biosynthetic pathway and to identify potential rate-limiting steps, which will be crucial for optimizing its production through metabolic engineering. One study reported that a non-sporulating white derivative of an epipyrone non-producer strain of E. nigrum showed enhanced production of epicocconone and acetosellin, suggesting that genetic modifications can significantly impact the output of this pathway. Another study on a different secondary metabolite, epipyrone A, in E. nigrum provides some insight into the yields that can be achieved, with minimum inhibitory concentrations against various fungi reported in the range of 0.03 to 2 mg/mL for the purified compound.[2]

Key Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of genetic and molecular biology techniques. Below are outlines of the key experimental protocols that have been instrumental in this research area.

Fungal Strain and Culture Conditions

-

Epicoccum nigrum strains: Wild-type and mutant strains of E. nigrum are typically used. For example, the Korean Agricultural Culture Collection (KACC) 40642 has been a key strain in the study of epicocconone biosynthesis.

-

Culture Media: Potato Dextrose Agar (PDA) is commonly used for routine culture. For the production of azaphilones, extractive cultures with hydrophobic resins may be employed to enhance yield.

Gene Knockout via Agrobacterium tumefaciens-Mediated Transformation (ATMT)

This technique is a powerful tool for functional genomics in fungi, allowing for the targeted disruption of specific genes.

Figure 2. General workflow for gene knockout in fungi.

A detailed protocol for ATMT in filamentous fungi typically involves the following steps:

-

Construction of the Knockout Vector: A binary vector is engineered to contain a selectable marker (e.g., hygromycin resistance) flanked by sequences homologous to the regions upstream and downstream of the target gene.

-

Agrobacterium Transformation and Culture: The knockout vector is introduced into a suitable A. tumefaciens strain (e.g., LBA4404). The transformed bacteria are grown in a minimal medium to induce the virulence (vir) genes, which are essential for T-DNA transfer.

-

Co-cultivation: The induced A. tumefaciens cells are mixed with fungal spores or mycelia and plated on a co-cultivation medium.

-

Selection of Transformants: After co-cultivation, the mixture is transferred to a selective medium containing an antibiotic to kill the Agrobacterium and a selection agent to isolate fungal transformants that have integrated the T-DNA.

-

Verification of Gene Disruption: Putative knockout mutants are verified by PCR to confirm the integration of the knockout cassette at the correct genomic locus and by Southern blot analysis to confirm a single insertion event.

Heterologous Expression of Biosynthetic Genes

To characterize the function of individual enzymes in the pathway, the corresponding genes can be expressed in a heterologous host, such as Aspergillus oryzae or Saccharomyces cerevisiae. This allows for the production and analysis of the enzymatic product in a clean genetic background. The general protocol involves cloning the gene of interest into an appropriate expression vector under the control of a strong, inducible promoter and transforming it into the chosen host.

In Vitro Enzyme Assays

For a more detailed understanding of enzyme function, in vitro assays are performed using purified enzymes. This involves overexpressing the enzyme of interest (often with a purification tag) in a suitable host (e.g., E. coli), purifying the enzyme, and then incubating it with its predicted substrate(s) under optimized reaction conditions. The reaction products are then analyzed by techniques such as HPLC and mass spectrometry.

Future Directions

While significant progress has been made in identifying the genetic basis for this compound biosynthesis, several areas require further investigation. The precise functions of all the enzymes within the ECN BGC need to be elucidated through detailed biochemical characterization. The identification and structural characterization of all biosynthetic intermediates will provide a complete roadmap of the pathway. Furthermore, a thorough quantitative analysis of the pathway's flux and regulation will be essential for developing rational strategies for metabolic engineering to enhance the production of this compound and potentially novel, structurally related compounds with valuable biological activities.

References

Epicoccone B: A Comprehensive Technical Guide to its Biological Activity and Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicoccone B is a polyketide metabolite produced by the fungus Epicoccum nigrum. This compound has garnered significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the known biological activities and cytotoxic effects of this compound, with a focus on its antioxidant, anti-inflammatory, and anticancer properties. Detailed experimental protocols and visual representations of the implicated signaling pathways are provided to facilitate further research and drug development efforts.

Data Presentation

Table 1: Antioxidant Activity of this compound and Related Compounds

| Compound | Assay | IC50 (µM) | Source |

| 3-hydroxythis compound | DPPH radical scavenging | 29.3 | [1] |

| Furobenzotropolone B | DPPH radical scavenging | 26.5 | [1] |

| Compound 5 (related tropolone) | DPPH radical scavenging | 16.5 | [1] |

| Compound 8 (related tropolone) | DPPH radical scavenging | 14.7 | [1] |

| Ascorbic Acid (Positive Control) | DPPH radical scavenging | 20.1 | [1] |

| 3-hydroxythis compound | ABTS radical scavenging | 23.7 | [1] |

| Furobenzotropolone B | ABTS radical scavenging | 29.2 | [1] |

| Compound 5 (related tropolone) | ABTS radical scavenging | 23.3 | [1] |

| Compound 7 (related tropolone) | ABTS radical scavenging | 24.0 | [1] |

| Compound 8 (related tropolone) | ABTS radical scavenging | 18.8 | [1] |

| Ascorbic Acid (Positive Control) | ABTS radical scavenging | 33.6 | [1] |

Table 2: Cytotoxicity of Epicoccone and Related Compounds

| Compound | Cell Line | IC50 (µM) | Source |

| Epicoccone | Human endocervical adenocarcinoma (HeLa) | 1.3 - 12 | [2][3] |

| Epicoccone | Human breast adenocarcinoma (MCF-7) | 1.3 - 12 | [2][3] |

| Epicoccone | Human lung carcinoma (A549) | 1.3 - 12 | [2][3] |

| Epicoccone | Human prostate cancer (PC-3) | 1.3 - 12 | [2][3] |

| Epicoccone | Human colon cancer (HCT-116) | 1.3 - 12 | [2][3] |

| Epicoccone | Human leukemia (K562) | 1.3 - 12 | [2][3] |

| Epicoccone | Human glioblastoma (U87) | 1.3 - 12 | [2][3] |

| Epicoccamide D | HeLa | 17.0 | [4] |

| Epicoccamide D | Mouse fibroblast (L929) | GI50: 5.05 | [4] |

| Epicoccamide D | Human leukemia (HL-60) | GI50: 33.3 | [4] |

Experimental Protocols

Antioxidant Activity Assays

Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing its purple color to fade. The change in absorbance is measured spectrophotometrically.

Protocol:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample preparation: Dissolve this compound in methanol to prepare a stock solution. Prepare a series of dilutions from the stock solution.

-

Assay procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Methanol is used as a blank, and a solution without the test compound serves as the negative control. Ascorbic acid is commonly used as a positive control.

-

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, and the color intensity decreases.

Protocol:

-

Preparation of ABTS radical solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Before use, dilute the stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Sample preparation: Dissolve this compound in ethanol to prepare a stock solution and create serial dilutions.

-

Assay procedure:

-

Add 10 µL of each sample dilution to 1 mL of the diluted ABTS•+ solution.

-

Incubate the mixture at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Ethanol is used as a blank, and a solution without the test compound is the negative control. Trolox or ascorbic acid can be used as a positive control.

-

-

Calculation: The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.

Cytotoxicity Assay

Principle: This colorimetric assay measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell culture: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Anti-inflammatory Assay

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators like nitric oxide (NO). The Griess assay is used to measure nitrite (a stable product of NO), which reflects NO production.

Protocol:

-

Cell culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group (no treatment), an LPS-only group, and a positive control group (e.g., treated with a known NF-κB inhibitor like dexamethasone).

-

Griess Assay:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

-

Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The inhibitory effect of this compound on NO production is calculated relative to the LPS-only group.

Signaling Pathways

Proposed Anti-inflammatory Signaling Pathway of this compound

This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS (inducible nitric oxide synthase). This compound may interfere with this cascade, potentially by inhibiting IKK activation or the degradation of IκBα.

Caption: Proposed NF-κB inhibitory pathway of this compound.

Proposed Apoptotic Signaling Pathway of this compound

The cytotoxic effects of this compound against cancer cells are likely mediated through the induction of apoptosis, or programmed cell death. This can occur via the intrinsic (mitochondrial) pathway. This compound may induce cellular stress, leading to the activation of pro-apoptotic Bcl-2 family proteins like Bax and Bak. These proteins permeabilize the mitochondrial outer membrane, causing the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.

Caption: Proposed intrinsic apoptotic pathway induced by this compound.

Experimental Workflow for Evaluating Cytotoxicity

A typical workflow for assessing the cytotoxic potential of this compound involves a series of in vitro assays to determine its effect on cell viability and to elucidate the mechanism of cell death.

Caption: Experimental workflow for cytotoxicity assessment.

Conclusion

This compound demonstrates significant potential as a bioactive compound with promising antioxidant, anti-inflammatory, and cytotoxic properties. The data and protocols presented in this technical guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this natural product. Future investigations should focus on elucidating the precise molecular targets of this compound and evaluating its efficacy and safety in preclinical and clinical studies.

References

- 1. BCL-2 family proteins: changing partners in the dance towards death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein-protein and protein-lipid interactions of pore-forming BCL-2 family proteins in apoptosis initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Specific interactions of BCL-2 family proteins mediate sensitivity to BH3-mimetics in diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Interactions of Epicoccone B with Proteins: A Technical Guide

Introduction

Despite a comprehensive search of available scientific literature, no specific information was found regarding a compound named "Epicoccone B" and its interactions with proteins. This suggests that "this compound" may be a novel, recently discovered, or proprietary compound not yet widely documented in public-access databases. It is also possible that the name is a specific designation within a research group or company that has not been publicly disclosed.

This guide, therefore, cannot provide specific data on this compound. However, it will outline the general principles and methodologies that researchers, scientists, and drug development professionals would employ to investigate the molecular interactions of a novel small molecule, such as the hypothetical "this compound," with its protein targets. This framework will serve as a blueprint for the types of data that would be collected and the experimental approaches that would be taken.

Section 1: Identifying Protein Targets of a Novel Compound

The first critical step in understanding the molecular mechanism of a new chemical entity is to identify its protein binding partners. A variety of experimental techniques can be employed for this purpose.

Experimental Protocols:

-

Affinity Chromatography:

-

Immobilization: The novel compound (e.g., "this compound") is chemically synthesized with a linker arm that allows it to be covalently attached to a solid support matrix, such as agarose beads.

-

Incubation: A cell lysate or a purified protein mixture is passed over the affinity column. Proteins that bind to the immobilized compound will be retained on the column.

-

Washing: The column is washed with a series of buffers to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the column, typically by changing the pH, ionic strength of the buffer, or by adding a competitive binder.

-

Identification: The eluted proteins are then identified using techniques like mass spectrometry.

-

-

Yeast Two-Hybrid (Y2H) Screening:

-

Bait and Prey Construction: The novel compound is linked to a "bait" protein, which is expressed in yeast. A library of potential protein "prey" is also expressed in the same yeast cells.

-

Interaction Detection: If the "bait" (with the compound) and a "prey" protein interact, they bring together two domains of a transcription factor, which activates the expression of a reporter gene.

-

Screening and Identification: Yeast colonies expressing the reporter gene are selected, and the corresponding "prey" protein is identified by DNA sequencing.

-

-

Tandem Affinity Purification (TAP) followed by Mass Spectrometry (MS):

-

A known protein is tagged with a specific sequence (the TAP tag).

-

This tagged protein and its interacting partners (which may be influenced by the presence of the small molecule) are purified from cell lysates in a two-step process.

-

The purified protein complexes are then analyzed by mass spectrometry to identify all the protein components.[1]

-

Logical Workflow for Target Identification:

Caption: Workflow for identifying protein targets of a novel compound.

Section 2: Characterizing the Binding Interaction

Once potential protein targets are identified, the next step is to characterize the binding interaction in a quantitative manner. This involves determining the affinity and kinetics of the interaction.

Quantitative Data Presentation:

Should data for "this compound" become available, it would be presented in a table similar to the one below, allowing for easy comparison of its binding affinities to different protein targets.

| Target Protein | Binding Affinity (Kd) | IC50 | Technique Used |

| Hypothetical Target 1 | e.g., 10 nM | e.g., 50 nM | e.g., Surface Plasmon Resonance |

| Hypothetical Target 2 | e.g., 500 nM | e.g., 1 µM | e.g., Isothermal Titration Calorimetry |

| Hypothetical Target 3 | e.g., 2 µM | e.g., 10 µM | e.g., Fluorescence Polarization |

Experimental Protocols:

-

Surface Plasmon Resonance (SPR):

-

Immobilization: One of the binding partners (e.g., the target protein) is immobilized on a sensor chip.

-

Injection: A solution containing the other binding partner (the novel compound) is flowed over the sensor surface.

-

Detection: The binding event is detected in real-time by measuring the change in the refractive index at the sensor surface.

-

Data Analysis: The association (kon) and dissociation (koff) rate constants are determined, from which the equilibrium dissociation constant (Kd) is calculated (Kd = koff / kon).

-

-

Isothermal Titration Calorimetry (ITC):

-

Sample Preparation: The target protein is placed in the sample cell of the calorimeter, and the novel compound is loaded into the injection syringe.

-

Titration: The compound is injected in small aliquots into the protein solution.

-

Heat Measurement: The heat released or absorbed during the binding event is measured after each injection.

-

Data Analysis: The resulting data is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

-

-

Fluorescence Polarization (FP):

-

Labeling: The novel compound or a known ligand that binds to the target protein is labeled with a fluorescent probe.

-

Binding Assay: The labeled molecule is incubated with the target protein in the presence of varying concentrations of the unlabeled novel compound.

-

Measurement: The change in fluorescence polarization is measured. When the labeled molecule is bound to the larger protein, it tumbles more slowly in solution, leading to a higher polarization value.

-

Data Analysis: The IC50 value, which is the concentration of the unlabeled compound required to displace 50% of the labeled molecule, is determined.

-

Section 3: Elucidating the Functional Consequences of Binding

Understanding the molecular interaction goes beyond just binding affinity. It is crucial to determine how the binding of the novel compound affects the function of the target protein and the downstream signaling pathways.

Signaling Pathway Analysis:

Should "this compound" be found to modulate a specific signaling pathway, a diagram would be created to visualize its point of intervention. For instance, if it were to inhibit a key kinase in a hypothetical pathway, the diagram would illustrate this.

Experimental Protocols:

-

Enzyme Activity Assays: If the target protein is an enzyme, its activity can be measured in the presence and absence of the novel compound. This can determine if the compound acts as an inhibitor or an activator.

-

Western Blotting: This technique can be used to assess the phosphorylation state or the expression level of downstream proteins in a signaling pathway after treating cells with the novel compound.

-

Reporter Gene Assays: These assays are used to measure the activity of a specific transcription factor. Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter that is regulated by the transcription factor of interest. The effect of the novel compound on reporter gene expression is then measured.

Illustrative Signaling Pathway Diagram:

Caption: Example of a signaling pathway modulated by a hypothetical compound.

While specific data on "this compound" is not currently available, the methodologies and frameworks outlined in this guide provide a comprehensive approach for the in-depth technical investigation of the molecular interactions of any novel small molecule with its protein targets. The successful application of these techniques would be essential for elucidating its mechanism of action and for its potential development as a therapeutic agent. Further research and publication on "this compound" are awaited to populate these frameworks with specific, actionable data.

References

Methodological & Application

Epicoccone B Staining for 1D and 2D Gel Electrophoresis: Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the use of Epicoccone B, a high-sensitivity fluorescent stain for the detection of proteins in 1D and 2D polyacrylamide gels.

Introduction

This compound is a naturally occurring, small fluorescent compound derived from the fungus Epicoccum nigrum.[1][2] It serves as a highly sensitive, reversible fluorescent stain for detecting proteins separated by electrophoresis. A key advantage of this compound is its compatibility with downstream applications such as mass spectrometry (MS) and Edman sequencing.[1][3] The staining mechanism involves a reversible reaction with primary amines on the protein, yielding an intensely red-fluorescent product.[3][4] This allows for the sensitive quantification of proteins over a wide linear dynamic range.[3] The protocol is known for being simple, rapid (approximately 3 hours), and environmentally friendly, avoiding the use of volatile acids or heavy metals.[3]

Mechanism of Action

This compound reacts reversibly with the primary amine groups found in lysine, arginine, and histidine residues of proteins.[3][4] This interaction forms a highly fluorescent enamine product.[4] The reversible nature of this binding is crucial for its compatibility with downstream analyses, as the stain can be removed under conditions used for peptide mass fingerprinting or Edman degradation.[4] The large Stokes shift (>100 nm) of the dye minimizes self-quenching and allows for multiplexing with other common fluorophores.[4]

Caption: Reversible reaction of this compound with protein primary amines.

Quantitative Data Summary

This compound offers high sensitivity and a broad dynamic range, making it a superior choice compared to many traditional stains.

| Feature | This compound | SYPRO Ruby | Silver Staining | Coomassie Blue (Colloidal) |

| Limit of Detection | < 50 pg[3] | 1-2 ng | ~100-250 pg[5] | 6-8 ng[1] |

| Linear Dynamic Range | Wide | ~3 orders of magnitude | Narrow | ~1-2 orders of magnitude |

| Staining Time | ~3 hours[3] | 3 hours to overnight | 1.5 hours to overnight | 3 hours to overnight |

| Downstream Compatibility | Excellent (MS, Edman)[1][3] | Good (MS) | Poor (MS) | Good (MS) |

| Reversibility | Yes[3][4] | No | No | Yes |

| Visualization | UV or visible light exc.[1] | UV or visible light exc. | Visible light | Visible light |

Experimental Protocols

Required Reagents and Buffers

-

This compound Staining Concentrate (100X): Store at 4°C for up to 6 months or at -20°C for long-term storage.[3]

-

Fixation Solution: Prepare a solution of 40% ethanol and 10% acetic acid in high-purity water.

-

Washing Solution: Prepare a solution of 10% ethanol and 7.5% acetic acid in high-purity water.

-

Staining Buffer (Solution 2): Specific composition may vary by manufacturer, but it is a high pH buffer.[3]

-

High-Purity Water: For dilutions and washing steps.

-

1% (w/v) Citric Acid: For long-term gel storage.[3]

Experimental Workflow Diagram

References

- 1. A brief review of other notable protein detection methods on acrylamide gels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic naphtho- and benzofurans from an endophytic fungus Epicoccum nigrum Ann-B-2 associated with Annona squamosa fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. interchim.fr [interchim.fr]

- 4. researchgate.net [researchgate.net]

- 5. biocompare.com [biocompare.com]

Application Notes and Protocols for Epicocconone in Quantitative Western Blotting

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Epicocconone, a fluorescent natural product, for total protein normalization in quantitative western blotting. This method offers a sensitive and reliable alternative to traditional housekeeping proteins for loading control.

Introduction to Epicocconone

Epicocconone is a fluorescent compound derived from the fungus Epicoccum nigrum.[1] It exhibits weak green fluorescence in aqueous solutions but undergoes a significant shift to a strong orange-red fluorescence upon reversible covalent binding to primary amines of proteins.[1][2] This property makes it an excellent tool for total protein staining in electrophoretic gels and on western blot membranes. In quantitative western blotting, Epicocconone-based total protein staining (E-ToPS) serves as a robust loading control, outperforming traditional housekeeping proteins which can be subject to experimental variability.[3][4][5] The high sensitivity and broad dynamic range of Epicocconone allow for accurate normalization of protein signals, which is critical for reliable quantification of protein expression levels.[3][4][5]

Quantitative Data Summary

The performance of Epicocconone as a total protein stain is characterized by its sensitivity, dynamic range, and spectral properties. The following table summarizes the key quantitative data for Epicocconone.

| Parameter | Value | Source |

| Limit of Detection | ≤ 1 µg of protein | [3][4][5] |

| Dynamic Range | 0.1 to 30 µg of protein per lane | [3] |

| Staining Property | Logarithmic | [3][4][5] |

| Excitation Maxima | ~395 nm and ~520 nm | [6][7] |

| Emission Maximum | ~610 nm (protein-bound) | [1][6][7] |

| Stokes Shift | >100 nm | [8] |

Experimental Protocols

Detailed methodologies for performing Epicocconone-based total protein staining on PVDF and nitrocellulose membranes for quantitative western blotting are provided below.

I. General Workflow for Quantitative Western Blotting with Epicocconone Normalization

The overall process integrates total protein staining with Epicocconone into the standard western blotting workflow before immunodetection.

II. Protocol for Staining PVDF Membranes

-

Post-Transfer Wash : After transferring proteins from the gel to the PVDF membrane, wash the membrane with high-purity water for 5 minutes. Repeat this step three times.

-

Staining : Prepare the Epicocconone staining solution according to the manufacturer's instructions (typically a 1:100 dilution in high-purity water). Immerse the membrane in the staining solution and incubate with gentle agitation for 15-30 minutes. Ensure the protein side of the membrane is in contact with the stain.

-

Acidification : Move the membrane to an acidic solution (e.g., as provided in a commercial kit or a solution of 1% v/v acetic acid) and incubate for 5 minutes with gentle rocking. The membrane may turn a greenish color.

-

Washing : Rinse the membrane with 100% methanol for 2-3 minutes until the green background is removed. This may require multiple rinses.

-

Drying and Imaging : Allow the membrane to dry completely. The membrane is now ready for imaging to detect the total protein profile. Use an imaging system with appropriate excitation and emission filters (e.g., excitation at 488 nm or 532 nm, and emission at ~610 nm).

-

Reversal (Optional for Immunodetection) : To proceed with immunodetection, the staining can be reversed. This typically involves washing the membrane in a basic solution (e.g., as provided in a commercial kit or a solution of 50 mM sodium borate, pH 9.5) for 10 minutes.

III. Protocol for Staining Nitrocellulose Membranes

-

Post-Transfer Wash : Following protein transfer, wash the nitrocellulose membrane with high-purity water for 5 minutes. Repeat this step twice more.

-

Staining : Prepare the Epicocconone staining solution as described for PVDF membranes. Submerge the membrane in the staining solution and incubate for 15-30 minutes with gentle agitation.

-

Washing : Transfer the membrane to a basic solution (e.g., as provided in a commercial kit) and wash for 5 minutes with gentle rocking.

-

Water Wash : Remove the membrane from the basic solution and wash with high-purity water for 5 minutes. Repeat this water wash step.

-

Drying and Imaging : Let the membrane dry completely before imaging for total protein using an appropriate fluorescence imager.

-

Proceed to Immunodetection : After imaging, the membrane can be directly used for the blocking step of the immunodetection protocol without the need for a specific reversal step.

Application Example: Analysis of the PI3K/Akt Signaling Pathway

Quantitative western blotting is frequently used to study changes in protein expression and post-translational modifications in signaling pathways. The PI3K/Akt pathway is a crucial signaling cascade that regulates cell proliferation, survival, and metabolism.[9][10] Dysregulation of this pathway is common in various diseases, including cancer.[9][11]

A typical experiment might involve treating cells with a drug candidate and then analyzing the phosphorylation status of Akt (a key protein in the pathway) and its downstream targets.

PI3K/Akt Signaling Pathway

In a quantitative western blot experiment to study this pathway, researchers would:

-

Lyse the treated and untreated cells to extract proteins.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Stain the membrane with Epicocconone to determine the total protein in each lane.

-

Image the membrane to get the total protein profile.

-

Perform immunodetection using antibodies specific for phosphorylated Akt (p-Akt) and total Akt.

-

Image the membrane again to detect the signals from the p-Akt and total Akt antibodies.

-

Quantify the band intensities for p-Akt, total Akt, and the total protein stain in each lane.

-

Normalize the p-Akt and total Akt signals to the total protein signal in their respective lanes.

-

Calculate the ratio of normalized p-Akt to normalized total Akt to determine the extent of Akt activation.

This normalization to the total protein load using Epicocconone ensures that any observed changes in p-Akt levels are due to the experimental treatment and not variations in sample loading. This approach provides a more accurate and reliable quantification of signaling pathway activation.

References

- 1. Epicocconone - Wikipedia [en.wikipedia.org]

- 2. ias.ac.in [ias.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. Epicocconone staining: a powerful loading control for Western blots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Epicocconone staining: A powerful loading control for Western blots | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. Abstract 4958: Analysis of the AKT signaling pathway in prostate cancer using a streamlined Western blot workflow | Cancer Research | American Association for Cancer Research [aacrjournals.org]

Live-Cell Imaging Techniques Using Cell-Permeable Epicoccone B: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicoccone B, a natural fluorescent compound isolated from the fungus Epicoccum nigrum, is a cell-permeable dye with unique fluorogenic properties, making it a powerful tool for live-cell imaging.[1][2] Unbound in aqueous solution, this compound exhibits weak green fluorescence.[1][2] However, upon entering cells and binding covalently and reversibly to primary amines on proteins, its fluorescence dramatically shifts to a strong orange-red emission.[1][2] This "turn-on" fluorescence mechanism, coupled with its cell permeability and low cytotoxicity at working concentrations, makes this compound an ideal probe for visualizing cellular structures and dynamic processes in real-time without the need for wash-out steps.[3][4] Its large Stokes shift also makes it suitable for multiplexing with other common fluorophores.[1] This document provides detailed application notes and protocols for the use of this compound in live-cell imaging.

Physicochemical and Fluorescent Properties

A summary of the key properties of this compound is presented in the table below, providing essential data for experimental design and setup.

| Property | Value | Reference(s) |

| Molecular Weight | ~410 g/mol | [5] |

| Solubility | Water-soluble | [5] |

| Cell Permeability | Yes | [1][2] |

| Excitation Maxima (protein-bound) | ~395 nm and ~520 nm | [1][2] |

| Emission Maximum (protein-bound) | ~610 nm | [1][2] |

| Fluorescence in Water | Weak green emission (~520 nm) | [1][2] |

| Fluorescence when Protein-Bound | Strong orange-red emission (~610 nm) | [1][2] |

| Binding Target | Primary amines (e.g., lysine residues on proteins) | [6][7][8] |

| Binding Nature | Covalent and reversible | [6][7][8] |

Staining Mechanism of this compound

This compound readily crosses the plasma membrane of live cells. Once inside the cytoplasm, it reacts with primary amine groups present on cellular proteins, primarily the ε-amino group of lysine residues. This reaction is a reversible covalent modification that forms a highly fluorescent enamine adduct. The formation of this adduct results in a significant enhancement of fluorescence and a large Stokes shift, leading to the bright orange-red signal observed upon protein binding. The lipophilic nature of the dye also leads to its accumulation in membranous organelles and lipid-rich structures.

Applications in Live-Cell Imaging

General Cytoplasmic and Membrane Staining

Due to its affinity for proteins, this compound serves as an excellent general stain for the cytoplasm and cellular membranes in live cells. Its fluorescence is particularly enhanced in lipophilic environments, allowing for clear visualization of the endoplasmic reticulum, Golgi apparatus, and plasma membrane.[3][4]

Visualization of Protein-Rich Structures

The intensity of this compound staining correlates with protein concentration, making it a useful tool for identifying and tracking protein-rich structures within living cells.

Monitoring Protein Aggregation (Suggested Application)

While specific protocols are still emerging, the principle of this compound's fluorescence enhancement upon binding to proteins suggests its potential use in monitoring protein aggregation. As proteins aggregate, the local concentration of primary amines increases, which could lead to a more intense fluorescent signal in the aggregated regions. This application is particularly relevant for studying neurodegenerative diseases and other proteinopathies.

Experimental Protocols

General Live-Cell Imaging Workflow

The following diagram outlines a general workflow for live-cell imaging experiments using this compound.

Protocol 1: General Staining of Live Mammalian Cells

This protocol provides a general guideline for staining various adherent mammalian cell lines. Optimal conditions may vary depending on the cell type.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Live-cell imaging medium (e.g., phenol red-free DMEM)

-

Cells cultured on a suitable imaging vessel (e.g., glass-bottom dish or chamber slide)

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on an imaging-compatible vessel.

-

Staining Solution Preparation: Prepare a working solution of this compound in pre-warmed (37°C) live-cell imaging medium. A final concentration of 1-10 µM is a good starting point. For HCT116 cells, a concentration of 5 µM has been shown to be effective.[3][4]

-

Staining: Remove the culture medium from the cells and replace it with the this compound staining solution.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO₂. For HCT116 cells, a 30-minute incubation is recommended.[3][4]

-

Imaging: Mount the imaging vessel on the microscope stage. There is no need to wash the cells before imaging.[1] Acquire images using appropriate filter sets for orange-red fluorescence (Excitation: ~520 nm, Emission: ~610 nm).

Protocol 2: Suggested Protocol for Visualizing Protein Aggregates

This is a suggested protocol based on the known properties of this compound. Optimization will be required for specific experimental systems.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Live-cell imaging medium

-

Cell line with an inducible or known protein aggregation phenotype

-

Inducing agent for protein aggregation (if applicable)

-

Fluorescence microscope with time-lapse capabilities

Procedure:

-

Cell Preparation: Culture cells expressing the protein of interest on an imaging vessel.

-

Induction of Aggregation: If using an inducible system, treat the cells with the appropriate agent to induce protein aggregation. Include a non-induced control.

-

Staining: Add this compound to the imaging medium to a final concentration of 1-5 µM.

-

Time-Lapse Imaging: Immediately begin acquiring time-lapse images of both the induced and control cells. Monitor the formation of bright fluorescent puncta, which may correspond to protein aggregates.

-

Image Analysis: Quantify the number, size, and intensity of the fluorescent puncta over time to characterize the kinetics of protein aggregation.

Quantitative Data

Cytotoxicity of this compound

The following table summarizes the reported 50% growth inhibition (GI₅₀) and cytotoxic concentration (IC₅₀) values for this compound (referred to as epicoccone in the cited study) in various human cancer cell lines. At typical staining concentrations (1-10 µM), this compound is generally considered non-toxic for short-term imaging experiments.[3][4]

| Cell Line | Cancer Type | GI₅₀ (µM) | IC₅₀ (µM) | Reference |

| KB3.1 | Endocervical Adenocarcinoma | - | 1.3 - 12 | [8] |

| L929 | Mouse Fibroblast | - | 1.3 - 12 | [8] |

| A549 | Lung Cancer | - | 1.3 - 12 | [8] |

| A431 | Squamous Cancer | - | 1.3 - 12 | [8] |

| PC-3 | Prostate Cancer | - | 1.3 - 12 | [8] |

| MCF-7 | Breast Cancer | - | 1.3 - 12 | [8] |

| SK-OV-3 | Ovary Cancer | - | 1.3 - 12 | [8] |

| T-47D | Breast Cancer | 0.4 | >20 | [4] |

Note: The IC₅₀ values from the study by Abdel-Wahab et al. (2024) are presented as a range for a group of compounds including epicoccone.

Troubleshooting

-

Weak Signal:

-

Increase the concentration of this compound.

-

Increase the incubation time.

-

Ensure the imaging medium is at an appropriate pH for your cells.

-

-

High Background:

-

Although a wash step is not typically required, a brief rinse with fresh imaging medium can be performed if background is high.

-

Use phenol red-free imaging medium to reduce autofluorescence.

-

-

Phototoxicity:

-

Reduce the excitation light intensity.

-

Decrease the exposure time.

-

Increase the interval between time-lapse acquisitions.

-

Conclusion

This compound is a versatile and user-friendly fluorescent probe for live-cell imaging. Its unique "turn-on" fluorescence upon binding to cellular proteins, combined with its cell permeability and low toxicity, offers significant advantages for visualizing cellular structures and dynamic processes in real-time. The protocols and data provided in this document serve as a comprehensive guide for researchers to effectively utilize this compound in their live-cell imaging experiments.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Epicocconone, a sensitive and specific fluorescent dye for in situ quantification of extracellular proteins within bacterial biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Live Cell Imaging, Live Cell Applications, Time-Lapse Imaging [moleculardevices.com]

- 7. interchim.fr [interchim.fr]

- 8. academic.oup.com [academic.oup.com]

Application Note: Epicoccone B Staining for Enhanced Mass Spectrometry-Based Proteomic Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of proteomics, accurate protein quantification and successful downstream analysis by mass spectrometry (MS) are paramount. The choice of protein stain is a critical step that can significantly impact the quality of MS data. Epicoccone B, a natural fluorescent compound derived from the fungus Epicoccum nigrum, has emerged as a superior staining reagent for proteomic workflows that culminate in mass spectrometry.[1][2][3] Marketed under various commercial names, this compound offers high sensitivity, a wide dynamic range, and, most importantly, excellent compatibility with MS-based protein identification techniques.[4][5][6]

This application note details the use of this compound for staining proteins in polyacrylamide gels and on blotting membranes, highlighting its advantages over traditional stains and providing a comprehensive protocol for its use in a mass spectrometry workflow.

Principle of this compound Staining

This compound functions as a latent fluorophore. It reacts reversibly with the primary amine groups found in lysine, arginine, and histidine residues of proteins.[3][7] This interaction forms a highly fluorescent enamine adduct, resulting in intensely red-fluorescent protein bands.[3][7] The key to its mass spectrometry compatibility lies in the reversible nature of this binding. The fluorescent adduct is readily hydrolyzed under the acidic or basic conditions typically used for in-gel digestion and peptide extraction, ensuring that the stain does not interfere with subsequent mass spectrometric analysis.[3]

Advantages of this compound in Mass Spectrometry Workflows

This compound offers several distinct advantages over other common protein staining methods:

-

High Mass Spectrometry Compatibility: The reversible staining mechanism prevents covalent modification of proteins, leading to cleaner mass spectra and potentially higher peptide recovery compared to other fluorescent stains like SYPRO Ruby.[6][7] This ensures that the subsequent peptide mass fingerprinting or LC-MS/MS analysis is not compromised.

-

Exceptional Sensitivity: this compound can detect protein quantities of less than 50 picograms in gels, a sensitivity that is comparable to or exceeds that of silver staining.[7]

-

Broad Linear Dynamic Range: It provides a wide linear dynamic range for accurate protein quantification.[6]

-

Simple and Rapid Protocol: The staining procedure is straightforward and can be completed in approximately three hours.[7]

-

Safety and Environmental Benefits: As a natural product, this compound is a safer and more environmentally friendly alternative to heavy metal-based stains and those requiring volatile and corrosive reagents.[7]

-

Versatility: It is suitable for staining proteins in both 1D and 2D polyacrylamide gels and on PVDF and nitrocellulose membranes.[7]

Comparison with Other Protein Stains

The choice of stain can significantly influence the outcome of proteomic experiments. Here is a comparison of this compound with other commonly used protein stains:

| Feature | This compound | Coomassie Brilliant Blue | Silver Staining | SYPRO Ruby |

| Detection Limit | < 50 pg[7] | ~ 100 ng (standard), ~4-20 ng (colloidal)[8][9] | ~ 0.1 ng[4] | Comparable to silver[5] |

| MS Compatibility | Excellent, reversible binding[1][3][7] | Good, non-covalent binding[4][8] | Limited, can cause chemical cross-linking[4][8] | Good, non-covalent binding[2] |

| Linear Dynamic Range | Wide[6] | Narrow[2] | Narrow[10] | Wide[5] |

| Protocol Complexity | Simple, ~3 hours[7] | Simple, requires destaining[10][11] | Complex, multi-step[4] | Moderate |

| Reversibility | Yes[3][7] | Yes | No | Yes |

| Safety | High, environmentally friendly[7] | Moderate | Low, uses heavy metals | Moderate |

Experimental Workflow for this compound Staining and Mass Spectrometry

The following diagram illustrates the typical workflow from protein separation to mass spectrometry analysis when using this compound stain.

Figure 1. Experimental workflow for this compound staining and mass spectrometry.

Detailed Protocol for this compound Staining of Polyacrylamide Gels

This protocol is a general guideline. Please refer to the manufacturer's instructions for specific details.

Materials:

-

This compound-based protein gel stain (e.g., FluoProbes Protein Gel Stain, 100X)[7]

-

Fixation and Acidification Solution: 10 g citric acid, 150 mL 100% ethanol, 850 mL high-purity water.[7]

-

High-purity water (Milli-Q or equivalent)

-

Staining and washing trays

-

Fluorescent gel imaging system with appropriate excitation and emission filters (Excitation: ~405-543 nm, Emission: ~610 nm)[7]

Procedure:

-

Gel Fixation:

-

Following electrophoresis, place the polyacrylamide gel in a clean tray.

-

Add a sufficient volume of Fixation and Acidification Solution to cover the gel.

-

Incubate for 30 minutes with gentle agitation.

-

Discard the fixation solution.

-

Wash the gel with high-purity water for 10 minutes.

-

-

Staining:

-

Prepare the working stain solution by diluting the 100X stock solution in high-purity water as per the manufacturer's instructions (e.g., 1 mL of 100X stain in 99 mL of water for a 100 mL working solution).[7]

-

Immerse the fixed gel in the working stain solution.

-

Incubate for 60-90 minutes with gentle agitation, protected from light.

-

-

Washing:

-

Transfer the stained gel to a clean tray containing high-purity water.

-

Wash for 20-30 minutes with gentle agitation to reduce background fluorescence.

-

-

Visualization:

-

Image the gel using a fluorescent imager with an appropriate light source (e.g., blue, green, or UV) and a long-pass or band-pass filter around 610 nm.[7]

-

Sample Preparation for Mass Spectrometry

-

Spot/Band Excision:

-

Using a clean scalpel, carefully excise the protein bands or spots of interest from the stained gel.

-

Place the gel pieces into sterile, low-protein-binding microcentrifuge tubes.

-

-

Destaining/Dye Removal:

-

While this compound is designed for MS compatibility, a wash step can help remove any residual unbound stain.

-

Wash the gel pieces with a solution compatible with your in-gel digestion protocol (e.g., 50% acetonitrile in 25 mM ammonium bicarbonate) until the gel pieces are destained. The reversibility of the stain facilitates this process.

-

-

In-Gel Digestion:

-

Proceed with a standard in-gel digestion protocol, which typically involves reduction, alkylation, and digestion with a protease such as trypsin.

-

-

Peptide Extraction and Analysis:

-

Extract the resulting peptides from the gel pieces.

-

Analyze the peptides by MALDI-TOF MS or LC-MS/MS.[12]

-

Logical Relationship of Staining Properties and MS Compatibility

The following diagram illustrates how the key properties of this compound lead to its excellent performance in mass spectrometry workflows.

Figure 2. Relationship between this compound properties and MS outcomes.

Conclusion

This compound is a highly sensitive and versatile fluorescent protein stain that offers exceptional compatibility with mass spectrometry. Its unique reversible staining mechanism, coupled with a simple and safe protocol, makes it an ideal choice for proteomic studies that require accurate protein quantification and high-quality downstream MS analysis. Researchers can confidently employ this compound to visualize and quantify proteins, knowing that it will not compromise the integrity of their mass spectrometry results.

References

- 1. researchgate.net [researchgate.net]

- 2. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2-D Fluorescence Difference Gel Electrophoresis (DIGE) in Neuroproteomics - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. interchim.fr [interchim.fr]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. pmscf.dbmr.unibe.ch [pmscf.dbmr.unibe.ch]

- 10. bitesizebio.com [bitesizebio.com]

- 11. タンパク質ゲル染色 | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for Epicoccone B as a Fluorescent Loading Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

Total protein staining has emerged as a superior method for Western blot normalization. Epicoccone B, a natural fluorescent compound, is the basis for a highly sensitive and reliable total protein stain. This document provides detailed application notes and protocols for using this compound as a fluorescent loading control in quantitative Western blotting.

Principle of Action

This compound is a small, neutral, and non-toxic molecule that is cell-permeable. In its unconjugated state, it exhibits weak green fluorescence. However, upon binding to proteins, it undergoes a reversible reaction with primary amines, primarily on lysine residues, to form a highly fluorescent enamine adduct. This adduct displays a significant Stokes shift, emitting a bright orange-red fluorescence when excited by UV or blue light. This property allows for the sensitive detection of total protein on a membrane with minimal background.

Advantages of this compound-Based Total Protein Staining (E-ToPS)

This compound-based total protein staining (E-ToPS) offers several advantages over traditional housekeeping protein normalization:

-

Higher Accuracy and Reliability: E-ToPS accounts for the total protein loaded in each lane, providing a more accurate representation of sample loading than a single, potentially variable housekeeping protein. This minimizes the risk of data misinterpretation due to altered HKP expression.

-

Broad Linear Range: E-ToPS demonstrates a wide linear dynamic range, allowing for accurate quantification of both low and high abundance proteins.

-

High Sensitivity: The stain is highly sensitive, capable of detecting protein amounts as low as a few nanograms.

-

No Interference with Immunodetection: The staining process is reversible and does not interfere with subsequent immunodetection of the target protein.

-

Time and Cost-Effective: E-ToPS is a rapid staining method, and it eliminates the need for specific primary and secondary antibodies for loading control, saving time and resources.

-

Early Quality Control: Staining can be performed immediately after protein transfer, providing an early checkpoint for transfer efficiency and loading consistency before proceeding with lengthy antibody incubations.

Quantitative Data Summary

The following tables summarize the performance characteristics of this compound-based total protein stain compared to other common loading control methods.

Table 1: Performance Comparison of Loading Control Methods

| Feature | This compound (E-ToPS) | Housekeeping Proteins (e.g., β-actin, GAPDH) | Coomassie Brilliant Blue | SYPRO Ruby |

| Principle | Fluorescent staining of total protein | Immunodetection of a single protein | Colorimetric staining of total protein | Fluorescent staining of total protein |

| Linear Dynamic Range | Wide (logarithmic)[1][2][3] | Narrow, prone to saturation | Moderate | Wide |

| Sensitivity | High (≤ 1 µg)[1][2][3] | Variable, antibody-dependent | Low | High |

| Variability | Low[1][2][3] | High (biological and technical)[1][2][3] | Moderate | Low |

| Impact on Immunodetection | None[1][2][3] | N/A | Can interfere | None |

| Time to Result | ~15-20 minutes | Several hours to overnight | ~30 minutes | ~90 minutes |

| Multiplexing Compatibility | Excellent | Limited by antibody species | No | Excellent |

Table 2: Excitation and Emission Spectra

| Fluorophore | Excitation Maxima (nm) | Emission Maximum (nm) |

| This compound (unbound) | ~395 | ~520 |

| This compound (protein-bound) | ~488, ~520 | ~590 |

Experimental Protocols

Materials

-

PVDF or low-fluorescence nitrocellulose membrane with transferred proteins

-

This compound-based total protein stain solution (commercially available or prepared in-house)

-

Staining solution solvent (e.g., ultrapure water or as recommended by the manufacturer)

-

Wash solution (e.g., as recommended by the manufacturer, often a mild acidic solution)

-

Destaining solution (e.g., as recommended by the manufacturer, often a mild basic solution)

-

Orbital shaker

-

Fluorescent imaging system with appropriate filters for this compound detection

Protocol: Total Protein Staining of Membranes with this compound

-

Protein Transfer: Following SDS-PAGE, transfer proteins to a PVDF or low-fluorescence nitrocellulose membrane using standard protocols.

-

Membrane Rinse: After transfer, briefly rinse the membrane with ultrapure water to remove any residual transfer buffer.

-

Staining:

-

Place the membrane in a clean container with a sufficient volume of the this compound staining solution to ensure the membrane is fully submerged.

-

Incubate for 5-15 minutes at room temperature with gentle agitation on an orbital shaker. The optimal incubation time may vary depending on the specific product and protein concentration.

-

-

Washing:

-

Decant the staining solution.

-

Wash the membrane with the recommended wash solution for 2-5 minutes with gentle agitation. Repeat this step twice.

-

-

Imaging:

-

The membrane can be imaged while still wet or after drying.

-

Place the membrane in a fluorescent imaging system.

-

Excite the membrane using a light source appropriate for this compound (e.g., 488 nm or a UV transilluminator).

-

Capture the fluorescent signal using a long-pass filter (e.g., >570 nm).

-

Adjust the exposure time to ensure that the signal is within the linear range of the detector and that no bands are saturated.

-

-

Quantification:

-

Use the imaging software to define the lanes and measure the total fluorescence intensity for each lane. This value represents the total protein load.

-

These values will be used to normalize the signal of the target protein.

-

-

Destaining (Optional but Recommended before Immunodetection):

-

Submerge the membrane in the destaining solution for 5-15 minutes at room temperature with gentle agitation.

-

Wash the membrane thoroughly with ultrapure water or TBST (Tris-Buffered Saline with Tween 20) before proceeding with blocking and immunodetection.

-

Protocol: Normalization of Western Blot Data

-

Acquire Target Protein Signal: After performing the total protein staining and imaging, proceed with the standard immunodetection protocol for your target protein using a fluorescently labeled secondary antibody. Image the membrane to detect the signal from your target protein.

-

Data Analysis:

-

For each lane, determine the integrated intensity of the target protein band.

-

For each corresponding lane, use the previously determined total protein intensity from the this compound stain.

-

Calculate the normalized signal for your target protein in each lane using the following formula:

Normalized Target Signal = (Target Protein Signal) / (Total Protein Signal)

-

-

Compare Samples: Use the normalized target signals to compare the relative expression levels of your protein of interest across different samples.

Visualizations

Caption: Experimental workflow for using this compound as a loading control.

Caption: Total protein staining vs. housekeeping protein normalization.

Conclusion

References

- 1. Normalized Quantitative Western Blotting Based on Standardized Fluorescent Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Epicocconone staining: a powerful loading control for Western blots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Epicocconone staining: A powerful loading control for Western blots | Semantic Scholar [semanticscholar.org]

Troubleshooting & Optimization

How to reduce background fluorescence with Epicoccone B stain

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Epicoccone B stain, with a focus on reducing background fluorescence.

Troubleshooting Guide: Reducing High Background Fluorescence

High background fluorescence can obscure specific signals and compromise the quality of your experimental results. Below are common causes and solutions to mitigate this issue when working with this compound stain.

Problem: High background fluorescence observed across the sample.

| Potential Cause | Recommended Solution |

| Autofluorescence | Tissues and cells can exhibit natural fluorescence (autofluorescence). To determine if this is the issue, examine an unstained sample under the microscope.[1][2][3] If autofluorescence is present, consider pre-treating the sample with a photobleaching step or a chemical quencher like Sudan Black B.[4] |

| Non-specific binding of stain | Although this compound fluoresces weakly until it reacts with proteins, high concentrations or prolonged incubation times can potentially lead to non-specific binding.[5] Optimize the staining concentration and incubation time by performing a titration experiment to find the optimal balance between signal intensity and background. |

| Suboptimal Washing Steps | Insufficient washing can leave residual, unbound stain that may contribute to background. Increase the number and duration of wash steps after staining.[6] Using a mild detergent like Tween-20 in the wash buffer can also help.[7] |

| Fixation Issues | Certain fixatives, or old/improperly prepared fixatives, can induce autofluorescence.[1] It is advisable to prepare fresh fixative solutions. If using glutaraldehyde, a wash with 0.1% sodium borohydride in PBS can help reduce free aldehyde groups that cause fluorescence.[3] |

| Sample Drying | Allowing the sample to dry out at any stage of the staining protocol can cause non-specific stain binding and increase background.[8] Ensure the sample remains hydrated in a humidified chamber throughout the procedure.[8] |

Experimental Protocols

Protocol 1: Optimized Staining Protocol for Cultured Cells

This protocol provides a general framework for staining cultured cells with this compound while minimizing background.

-

Cell Seeding: Seed cells on an appropriate substrate (e.g., glass-bottom dishes, coverslips) and culture until they reach the desired confluency.

-

Fixation (Optional, for fixed-cell imaging):

-

Wash cells twice with Phosphate-Buffered Saline (PBS).

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS for 5 minutes each.

-

-

Staining:

-

Prepare a working solution of this compound stain in a suitable buffer (e.g., PBS). The optimal concentration should be determined through titration, but a starting point of 1-10 µM is often recommended.

-

Incubate the cells with the this compound staining solution for 15-30 minutes at room temperature, protected from light.

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells three to five times with PBS, with each wash lasting at least 5 minutes, to remove any unbound stain.

-

-

Imaging:

-

Mount the coverslips with an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for this compound (Excitation: ~405-532 nm, Emission: ~610 nm).[9]

-

Protocol 2: Background Reduction in Protein Gels

For applications involving protein gel staining, an acidification step can be crucial for reducing background.

-

Staining: After electrophoresis, incubate the gel in the this compound staining solution for the recommended time (e.g., 90 minutes).

-

Washing: Wash the gel with a suitable washing solution (e.g., ultrapure water or a buffer recommended by the stain manufacturer) for at least 30 minutes. For thicker gels, this time can be extended to 45 minutes.[9]

-

Acidification: Place the gel in an acidifying solution (e.g., 1% (w/v) citric acid) and gently rock for 30 minutes.[9] This step can be extended, even overnight (protected from light), to further reduce background fluorescence.[9]

-

Imaging: Image the gel using a gel imager with appropriate excitation and emission filters.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using this compound stain?

A1: this compound is a fluorescent stain with a large Stokes shift, meaning there is a significant difference between its excitation and emission wavelengths.[5] This property helps to minimize crosstalk between fluorescent channels in multiplexing experiments. A key advantage is that the unconjugated dye has weak fluorescence, and its bright orange fluorescence is enhanced upon reacting with proteins, which can result in a low background signal without the need for extensive washout steps.[5]

Q2: Can I use this compound for live-cell imaging?

A2: Yes, this compound is cell-permeable and can be used for staining live cells.[5]

Q3: What excitation and emission wavelengths should I use for this compound?

A3: this compound can be excited by a range of common laser lines, including 405 nm, 488 nm, and 532 nm. Its maximum emission is around 610 nm.[5][9]

Q4: My background is still high after troubleshooting. What else can I try?

A4: If you continue to experience high background, consider the following:

-

Check your reagents: Ensure all buffers and solutions are fresh and free of contamination.

-

Sample-specific issues: Some tissues have high levels of endogenous molecules like lipofuscin that are highly autofluorescent.[3] For these, specific background reduction techniques like photobleaching may be necessary.[4]

-

Instrument settings: Optimize the gain and exposure settings on your microscope to maximize the signal-to-noise ratio.

Visual Guides

Caption: Troubleshooting workflow for high background fluorescence.

References

- 1. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]

- 2. stjohnslabs.com [stjohnslabs.com]

- 3. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]

- 4. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sinobiological.com [sinobiological.com]

- 7. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]

- 8. High background in immunohistochemistry | Abcam [abcam.com]

- 9. interchim.fr [interchim.fr]

Technical Support Center: Optimizing Epicoccum nigrum Protein Analysis

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the incubation time and subsequent protein analysis of Epicoccum nigrum using protein gels.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for Epicoccum nigrum to achieve the best protein yield for gel analysis?

There is no universally defined optimal incubation time, as protein expression can be growth-phase dependent and vary between strains. Epicoccum nigrum grows rapidly, with colonies often reaching up to 6 cm in diameter within two days at room temperature.[1] For total intracellular protein, it is generally recommended to harvest the mycelium during the mid-to-late exponential growth phase. Harvesting too early may result in low biomass, while in older cultures, protein degradation by proteases can be an issue.[2] To determine the optimal time for your specific experimental conditions, a time-course experiment is recommended.

Q2: How does "Epicoccone B" relate to protein gel analysis?

The term "this compound" is likely a misspelling of "epicocconone," a natural fluorescent pigment produced by Epicoccum nigrum. Epicocconone is the active ingredient in some commercial fluorescent protein stains (e.g., Deep Purple Total Protein Stain) used for visualizing proteins in polyacrylamide gels and on blots.[3][4][5] It reacts reversibly with primary amines on proteins to yield a highly fluorescent product.[4][6]

Q3: Can the pigments produced by Epicoccum nigrum interfere with protein gel analysis?

Yes, the various pigments produced by E. nigrum can potentially interfere with downstream analysis.[1][7][8][9] This can manifest as streaks or background noise on the gel. Most standard protein extraction protocols for fungi include a protein precipitation step (e.g., with trichloroacetic acid (TCA) in acetone), which is effective at separating proteins from pigments and other interfering compounds.[10][11]

Q4: What is the most critical step in extracting proteins from Epicoccum nigrum?

The most critical step is the effective disruption of the robust, chitinous fungal cell wall.[2][12][13] Incomplete cell lysis will lead to low protein yield. A combination of physical and chemical methods is often most effective. Physical methods include grinding the mycelium in liquid nitrogen or using bead beating.[2][10] This is typically followed by homogenization in a suitable extraction buffer.[10]

Troubleshooting Guides

Problem 1: Low Protein Yield

| Possible Cause | Suggestion |

| Insufficient Cell Lysis | The fungal cell wall is tough. Ensure complete physical disruption by grinding to a fine powder in liquid nitrogen before adding extraction buffer.[2][10] |

| Suboptimal Harvest Time | Harvest cells during the exponential growth phase. Perform a growth curve analysis to identify the optimal time point for your culture conditions.[14] |

| Protease Activity | Add a protease inhibitor cocktail to your extraction buffer to prevent protein degradation, especially when working with older cultures.[2] |

| Inefficient Protein Precipitation | If using a precipitation method, ensure the correct ratio of solvent (e.g., TCA/acetone) to sample and that the incubation is performed at a low temperature (-20°C) for a sufficient duration.[10] |

Problem 2: Poor Resolution or Streaking on Protein Gel

| Possible Cause | Suggestion |

| Pigment Interference | Ensure the protein pellet is white or off-white after the precipitation and washing steps. Additional washes with ice-cold acetone may be necessary to remove residual pigments.[10] |

| High Salt Concentration | High salt concentrations in the final sample can interfere with electrophoresis. Ensure the protein pellet is properly washed to remove salts from the extraction buffer. |

| Nucleic Acid Contamination | High concentrations of DNA and RNA can cause streaking. Consider adding DNase and RNase to your extraction buffer. |

| Incomplete Denaturation | Ensure samples are heated sufficiently (e.g., 95-100°C for 5-10 minutes) in SDS-PAGE sample buffer to fully denature the proteins.[15] |

Problem 3: Issues with Epicocconone-Based Fluorescent Staining

| Possible Cause | Suggestion |

| Low Signal Intensity | The most common cause is poor basification. Ensure the pH of the staining solution is between 9.5 and 10.5. Acid carry-over from the fixation step can lower the pH.[3] |

| High Background | Ensure high-quality SDS is used for gel preparation. Extend the fixation and washing times to thoroughly remove interfering substances.[3] |

| Negative Staining (Dark Bands) | This can be caused by poor quality SDS. Ensure sufficient fixation and washing of the gel before staining.[3] |

Experimental Protocols

Protocol 1: Time-Course Experiment for Optimal Harvest Time

-

Inoculate a liquid culture of E. nigrum in your chosen medium.

-

At regular intervals (e.g., every 12 or 24 hours for 3-5 days), harvest a small, equal volume of the culture.

-

Separate the mycelium from the medium by filtration or centrifugation.

-

Wash the mycelium with sterile distilled water.

-

Lyophilize or weigh the wet mycelial mass to determine biomass at each time point.

-